tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
CAS No.: 80543-39-1
Cat. No.: VC21126621
Molecular Formula: C10H20N2O5
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80543-39-1 |
|---|---|
| Molecular Formula | C10H20N2O5 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1 |
| Standard InChI Key | UEBVZIJDUYDSQF-BQBZGAKWSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)O |
| SMILES | CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O |
| Canonical SMILES | CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is a complex organic compound with distinct stereochemical properties. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis and pharmaceutical development. This compound is characterized by the following identifiers and structural information:
| Property | Value |
|---|---|
| CAS Number | 80543-39-1 |
| Molecular Formula | C₁₀H₂₀N₂O₅ |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1 |
| Standard InChIKey | UEBVZIJDUYDSQF-BQBZGAKWSA-N |
| Canonical SMILES | CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O |
The compound features a stereochemically defined structure with two chiral centers at positions 2 and 3, both having the S configuration. The methoxyamino group attached to the carbonyl creates a hydroxamic acid derivative structure, which has implications for its reactivity and potential biological activity.
Stereochemical Configuration
The (2S,3S) stereochemistry indicates that both chiral centers have the S configuration, which is critical for its specific biological and chemical properties. This stereochemical arrangement distinguishes it from similar compounds with different configurations, such as the (2S,3R) diastereomer that would exhibit different physical properties and potentially different biological activities .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate contribute significantly to its behavior in both laboratory and biological settings. Based on similar compounds and general principles for molecules in this class:
| Property | Characteristic |
|---|---|
| Physical State (at 20°C) | Solid |
| Appearance | White to off-white crystalline powder |
| Solubility | Likely soluble in organic solvents (methanol, ethanol, dichloromethane) |
| Storage Recommendation | Store in cool, dry place; protect from light and moisture |
| Stability | Sensitive to strong acids (Boc deprotection) |
The hydroxyl group at position 3 and the methoxyamino group contribute to the compound's polarity and hydrogen-bonding capabilities, influencing its solubility profile and intermolecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is base-stable but acid-labile, which is an important consideration for storage and handling.
Analytical Characterization
Analytical characterization of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is essential for confirming its identity, purity, and structural integrity. Several analytical techniques are commonly employed:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. For this compound, characteristic signals would be expected for:
-
The tert-butyl group protons (typically a singlet around 1.4-1.5 ppm)
-
The methoxy group protons (singlet around 3.7-3.8 ppm)
-
The protons at the chiral centers
-
The NH protons from the carbamate and hydroxamic acid functionalities
Mass Spectrometry Data
Mass spectrometry would typically show:
-
Molecular ion peak corresponding to m/z 248.28
-
Fragmentation patterns characteristic of Boc group loss (m/z -100)
-
Other diagnostic fragment ions
Predicted Collision Cross Section Data
By analogy with similar compounds, the predicted collision cross-section (CCS) values for various adducts might be as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.15468 | ~153-155 |
| [M+Na]⁺ | 271.13662 | ~158-160 |
| [M+NH₄]⁺ | 266.18122 | ~157-159 |
| [M-H]⁻ | 247.14012 | ~150-152 |
These values are estimated based on data from similar compounds and would be useful for identification using ion mobility spectrometry coupled with mass spectrometry .
Biological Activity and Applications
tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate has potential applications in various biological and pharmaceutical contexts, although specific data on its activity is limited in the available sources.
Structure-Activity Relationships
Understanding the relationship between the structural features of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate and its biological activity provides insights into its potential applications and the design of related compounds.
Key Structural Elements
Several structural features contribute to the compound's properties and potential activity:
-
The Boc protecting group (tert-butyloxycarbonyl) - provides temporary protection of the amine group and influences lipophilicity
-
The methoxyamino group - forms a hydroxamic acid derivative with metal-chelating properties
-
The hydroxyl group at the 3-position - provides hydrogen bonding capabilities and a site for further functionalization
-
The specific (2S,3S) stereochemistry - critical for proper spatial orientation of functional groups
Comparison with Related Compounds
Comparing this compound with structurally related molecules reveals important relationships:
These comparisons highlight how subtle structural changes can significantly impact a compound's physical, chemical, and biological properties.
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